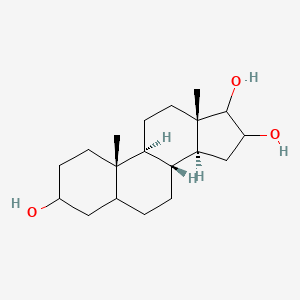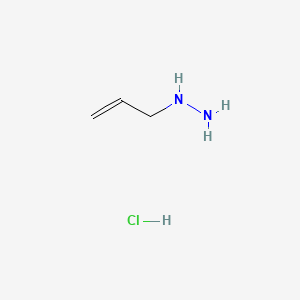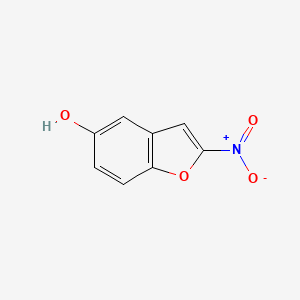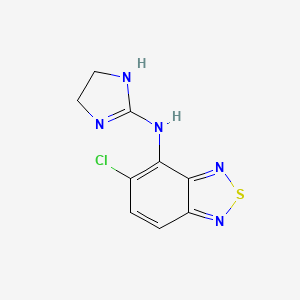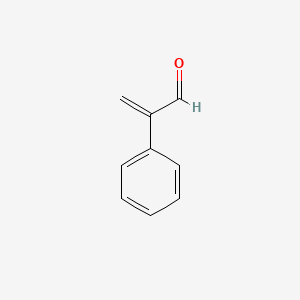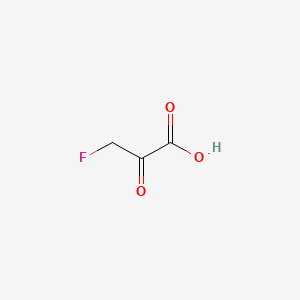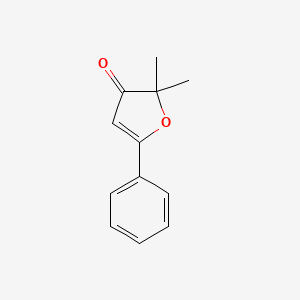
3(2H)-Furanone, 2,2-dimethyl-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3(2H)-Furanone, 2,2-dimethyl-5-phenyl- is a natural product found in Lophomyrtus bullata with data available.
Wissenschaftliche Forschungsanwendungen
Synthetic Methods and Novel Compounds
Preparation Techniques : Innovative methods for synthesizing 2,2-dimethyl-5-phenyl-3(2H)-furanone, also known as bullatenone, have been developed. These involve catalytic processes using transition metal complexes under a CO2 atmosphere, leading to the formation of this compound from acetylenic alcohol, CO, and phenyl halide (Inoue, Ohuchi, Yen, & Imaizumi, 1989).
Fluorescent Dye Synthesis : 3(2H)-Furanone derivatives have been explored for creating novel fluorescent organic dyes. Studies involved synthesizing and characterizing fluorophores based on a 3-furanone skeleton, which displayed efficient solvatochromic properties and potential for bio-analytical applications (Varghese, Al-Busafi, Suliman, & Al-Kindy, 2015).
Antimicrobial and Biomedical Applications
Cell-Adhesion Inhibition : A derivative of 3(2H)-furanone, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), was investigated for antimicrobial properties and its ability to inhibit cell-adhesion. This research involved creating nanofibers with DMHF for potential biomedical applications, especially in preventing bacterial surface attachment (Gule, de Kwaadsteniet, Cloete, & Klumperman, 2013).
Intestinal Absorption Studies : The absorption and metabolic conversion of various 3(2H)-furanones, including 2,5-dimethyl-4-methoxy-3(2H)-furanone, were studied using human intestinal epithelial Caco-2 cells. This research provides insight into the efficiency of intestinal absorption of these compounds, relevant for nutritional and pharmaceutical sciences (Stadler, Somoza, & Schwab, 2009).
Flavor and Aroma Research
Flavor Chemistry : 3(2H)-Furanones, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, furaneol), are key flavor compounds in fruits. Their synthesis involves enzymatic steps or the Maillard reaction. Advances in understanding the biosynthetic pathways of these compounds are significant for the food industry (Schwab, 2013).
Maillard Reaction and Food Flavor : Research into the formation of 3(2H)-furanones through the Maillard reaction has elucidated their role in imparting caramel-like, sweet flavors to various natural products and thermally processed foods. This is crucial for the development of flavor compounds in the food industry (Blank, Devaud, & Fay, 1996).
Eigenschaften
CAS-Nummer |
493-71-0 |
|---|---|
Produktname |
3(2H)-Furanone, 2,2-dimethyl-5-phenyl- |
Molekularformel |
C12H12O2 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
2,2-dimethyl-5-phenylfuran-3-one |
InChI |
InChI=1S/C12H12O2/c1-12(2)11(13)8-10(14-12)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI-Schlüssel |
LTRTYBNTZIFLOT-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)C=C(O1)C2=CC=CC=C2)C |
Kanonische SMILES |
CC1(C(=O)C=C(O1)C2=CC=CC=C2)C |
Andere CAS-Nummern |
493-71-0 |
Synonyme |
bullatenone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



